molecular formula C12H17N B2522459 1-Benzyl-3,3-dimethylazetidine CAS No. 13509-71-2

1-Benzyl-3,3-dimethylazetidine

Cat. No.: B2522459
CAS No.: 13509-71-2
M. Wt: 175.275
InChI Key: WPDLZIHBUNVNLF-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-dimethylazetidine (CAS 13509-71-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₇N and a molecular weight of 175.27 g/mol. Its structure consists of a four-membered azetidine ring substituted with a benzyl group and two methyl groups at the 3-position (Figure 1). Key identifiers include:

  • SMILES: CC1(CN(C1)CC2=CC=CC=C2)C
  • InChIKey: WPDLZIHBUNVNLF-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted to range between 137.0–146.3 Ų for various charge states (e.g., [M+H]⁺, [M+Na]⁺) .

This compound is of interest in pharmaceutical and synthetic chemistry due to its strained azetidine ring, which can influence reactivity and binding properties in drug design .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine structure enables participation in SN2-type reactions at the nitrogen center. Key examples include:

Reaction Conditions Product Source
AlkylationAlkyl halides, K₂CO₃, DMFQuaternary ammonium salts
AcylationAcetyl chloride, NEt₃N-Acetyl derivatives
Benzylation cleavagePd/C, HCOONH₄, MeOH, reflux3,3-Dimethylazetidine (debenzylation)

Mechanistic notes:

  • Debenzylation proceeds via catalytic hydrogenolysis (10% Pd/C, ammonium formate) to yield 3,3-dimethylazetidine .

  • Steric hindrance from the 3,3-dimethyl groups slows substitution at the nitrogen compared to less hindered azetidines.

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or basic conditions:

Reagent Conditions Product Source
HCl (conc.)RT, 12 hrSubstituted amine hydrochloride
NaBH₄MeOH, 0°CReduced bicyclic amine
Grignard reagentsTHF, −78°C to RTAlcohol derivatives via nucleophilic attack,

Mechanistic insights:

  • Acidic conditions protonate the nitrogen, destabilizing the ring and leading to cleavage.

  • Sodium borohydride reduces iminium intermediates formed during ring-opening .

Hydrogenation and Reduction

The benzyl group participates in catalytic hydrogenation:

Catalyst Conditions Product Application
Pd/CH₂ (1 atm), EtOHTetrahydro derivative (saturated ring)Pharmaceutical intermediates

Participation in Multicomponent Reactions

The compound serves as a building block in:

  • Mannich reactions : Forms β-amino carbonyl compounds with ketones and aldehydes.

  • Ugi reactions : Generates peptidomimetics when reacted with isocyanides and carboxylic acids.

Stability and Side Reactions

  • Thermal decomposition : Degrades above 200°C, forming toluene and dimethylazetidine fragments.

  • Oxidation : Resists common oxidants (e.g., KMnO₄) but reacts with m-CPBA to form N-oxide derivatives.

Scientific Research Applications

Key Reactions

  • Oxidation : Can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide.
  • Reduction : Can be reduced to yield more saturated derivatives.
  • Substitution : The benzyl group can be substituted with other functional groups under appropriate conditions.

Scientific Research Applications

1-Benzyl-3,3-dimethylazetidine has several notable applications in scientific research:

Medicinal Chemistry

The compound is explored for its potential use in drug discovery due to its unique structural features. Preliminary studies indicate that it may possess antimicrobial and anticancer properties:

  • Antimicrobial Activity : Research suggests that compounds with similar azetidine structures can inhibit bacterial growth. The exact mechanism may involve interactions with bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Potential : Related compounds have demonstrated antiproliferative activity against various cancer cell lines by modulating pathways such as mTORC1. This suggests that this compound may disrupt cancer cell survival mechanisms .

Organic Synthesis

As a versatile building block, this compound is used in the synthesis of more complex molecules and polymers. Its unique structure allows for the creation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and specialty chemicals.

Case Studies and Research Findings

Several studies have explored the biological activity of azetidines and their derivatives:

Antimicrobial Activity

A study evaluating various azetidine derivatives found that certain structural modifications significantly enhanced antibacterial activity against Gram-positive bacteria. This highlights the potential of this compound in developing new antimicrobial agents.

Anticancer Activity

Research on related compounds indicated that they could reduce mTORC1 activity in pancreatic cancer cells (MIA PaCa-2), suggesting a potential pathway through which this compound may exert anticancer effects. The findings emphasize the importance of structural modifications in optimizing pharmacological profiles .

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-dimethylazetidine involves its interaction with molecular targets through its azetidine ring and benzyl group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical pathways. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Below is a detailed comparison of 1-benzyl-3,3-dimethylazetidine with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
This compound 13509-71-2 C₁₂H₁₇N Benzyl, 3,3-dimethyl 175.27 Strained azetidine ring; low polarity
1-Benzhydrylazetidin-3-ol 18621-17-5 C₁₆H₁₇NO Benzhydryl, 3-hydroxyl 239.32 Polar hydroxyl group; hydrogen bonding
1-Benzyhydryl-3-methylazetidin-3-amine 133891-52-8 C₁₈H₂₂N₂ Benzhydryl, 3-methylamine 266.38 Bulky substituents; potential for H-bonding
1-Benzyhydryl-3-fluoroazetidine 617718-45-3 C₁₆H₁₆FN Benzhydryl, 3-fluoro 241.31 Electronegative fluorine; altered reactivity

Key Observations

Ring Strain and Reactivity :

  • The four-membered azetidine ring in this compound introduces significant ring strain, enhancing its reactivity in nucleophilic substitution or ring-opening reactions compared to five-membered pyrrolidines .
  • In contrast, bulkier derivatives like 1-benzhydryl-3-methylazetidin-3-amine exhibit reduced strain due to steric hindrance from the benzhydryl group .

Functional Group Influence :

  • The 3-hydroxyl group in 1-benzhydrylazetidin-3-ol increases polarity and solubility in polar solvents, making it suitable for metal-catalyzed C–H functionalization reactions .
  • Fluorine substitution (e.g., 1-benzhydryl-3-fluoroazetidine) enhances metabolic stability and electronegativity, which is advantageous in medicinal chemistry .

Pharmaceutical Applications :

  • This compound is primarily used as a pharmaceutical intermediate due to its balance of stability and reactivity .
  • Derivatives like 1-benzhydrylazetidine-3-carboxylic acid (BP 4126) are explored for their bioactivity, leveraging the carboxylic acid group for target binding .

Table 2: Collision Cross-Section (CCS) and Stability

Compound CCS (Ų) [M+H]⁺ Stability Notes
This compound 137.0–146.3 Stable under dry, cool storage conditions
1-Benzyhydryl-3-fluoroazetidine N/A High thermal stability due to fluorine
1-Benzhydrylazetidin-3-ol N/A Hygroscopic; requires anhydrous storage

Biological Activity

1-Benzyl-3,3-dimethylazetidine is an organic compound belonging to the azetidine family, characterized by its unique structure that includes a benzyl group and two methyl groups attached to the nitrogen-containing four-membered ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

This compound has the molecular formula C12H17NC_{12}H_{17}N and can be synthesized through several methods, including intramolecular cyclization of γ-prenylated amines. This method is noted for its high diastereoselectivity, yielding the desired azetidine with significant efficiency. The compound's reactivity is influenced by its structure, allowing it to undergo various chemical transformations such as oxidation, reduction, and substitution reactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar azetidine structures can inhibit bacterial growth, suggesting that this compound may also possess similar properties. The exact mechanism of action is still being investigated but may involve interactions with bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Preliminary studies have highlighted the anticancer potential of this compound. For instance, related compounds have demonstrated submicromolar antiproliferative activity against cancer cell lines by modulating pathways such as mTORC1, which is crucial for cell growth and metabolism. These findings suggest that this compound may act as an autophagy modulator and could disrupt cancer cell survival mechanisms .

The mechanism of action for this compound involves its ability to act as both a nucleophile and electrophile depending on the reaction conditions. This duality allows it to participate in diverse biochemical pathways. Its interactions with specific molecular targets are under investigation to elucidate how it exerts its biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of azetidines and their derivatives:

  • Antimicrobial Activity : A study evaluating various azetidine derivatives found that certain structural modifications significantly enhanced antibacterial activity against Gram-positive bacteria .
  • Anticancer Activity : Research on related compounds showed that they could reduce mTORC1 activity in pancreatic cancer cells (MIA PaCa-2), indicating a potential pathway through which this compound may exert anticancer effects .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related azetidines:

Compound NameStructure TypeUnique Features
1-Methyl-3,3-dimethylazetidineAzetidineContains a methyl group instead of a benzyl group
1-BenzylazetidineAzetidineLacks dimethyl groups at the 3-position
2-Benzyl-3,3-dimethylazetidineAzetidineBenzyl group at a different position

The unique combination of substituents in this compound enhances its stability and reactivity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-3,3-dimethylazetidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, benzylation of 3,3-dimethylazetidine using benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) is common. Reaction temperature (25–80°C) and stoichiometry of the benzylating agent are critical: excess benzyl bromide improves yield but may require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove byproducts . Monitoring by TLC or HPLC is recommended to optimize reaction progress.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆ or CDCl₃) to confirm substitution patterns and stereochemistry. The benzyl group’s aromatic protons appear as a multiplet (δ 7.2–7.4 ppm), while azetidine ring protons resonate at δ 3.0–4.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₇N).
  • X-ray Crystallography : For solid-state structure determination, though crystallization may require slow evaporation in dichloromethane/hexane mixtures .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is sensitive to moisture and oxidation. Store under inert gas (N₂ or Ar) at −20°C in amber vials. Degradation products (e.g., oxidized azetidine rings) can be identified via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Stability studies should include accelerated aging tests (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in organocatalytic or photochemical reactions?

  • Methodological Answer : Mechanistic studies often employ:

  • Isotopic Labeling : Use of deuterated solvents (e.g., D₂O) or ¹⁵N-labeled reagents to track hydrogen/proton transfer steps.
  • DFT Calculations : Computational modeling (e.g., Gaussian 16) to map energy barriers for ring-opening or benzyl-group migration pathways .
  • Kinetic Profiling : Real-time monitoring via in situ IR or UV-Vis spectroscopy to identify intermediates .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values or receptor binding affinity may arise from:

  • Purity Variability : Validate compound purity (>95% by HPLC) and confirm stereochemistry (e.g., chiral chromatography for enantiomers).
  • Assay Conditions : Test under standardized protocols (e.g., fixed pH, temperature, and cell lines). For example, cytotoxicity assays in HEK293 vs. HeLa cells may yield divergent results due to metabolic differences .
  • Metabolic Stability : Use liver microsome assays to assess if rapid degradation skews activity measurements .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : To enhance selectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Ligand Screening : Test phosphine (e.g., XPhos) or N-heterocyclic carbene ligands to stabilize transition states.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor electron-deficient aryl partners, while toluene may improve steric control .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc protection of the azetidine nitrogen) to direct coupling to the benzyl ring .

Q. How can computational methods predict the physicochemical properties of this compound for drug discovery?

  • Methodological Answer : Use tools like:

  • Molecular Dynamics Simulations : Predict LogP (experimental ~1.75) and solubility using software like Schrödinger’s QikProp .
  • Docking Studies : Map interactions with target proteins (e.g., GPCRs) via AutoDock Vina, focusing on the azetidine’s conformational flexibility .
  • ADMET Prediction : Platforms like SwissADME assess bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

Properties

IUPAC Name

1-benzyl-3,3-dimethylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(2)9-13(10-12)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDLZIHBUNVNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13509-71-2
Record name 1-benzyl-3,3-dimethyl-azetidine
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Synthesis routes and methods

Procedure details

A mixture of 8.97 g (0.04 mole) of tetrahydro-3-benzyl-5,5-dimethyl-1,3-oxazin-2-one and 0.084 g (0.002 mole) of lithium chloride was heated to 245° C. at a pressure of 100 torr in a 25-ml flask equipped with a mechanical stirrer and distillation head. The receiver was cooled with dry ice as the product slowly distilled. After 5 hours, an additional 0.084 g of lithium chloride was added and heating was continued for an additional 25 hours. At this time, 5.84 g (85 percent yield) of pure 1-benzyl-3,3-dimethylazetidine had collected. The material was redistilled at bp 107° C.-108° C. (15 mm).
Name
tetrahydro-3-benzyl-5,5-dimethyl-1,3-oxazin-2-one
Quantity
8.97 g
Type
reactant
Reaction Step One
Quantity
0.084 g
Type
reactant
Reaction Step One

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